1,1-Bis(chloromethyl)cyclopentane
Description
Properties
CAS No. |
61972-39-2 |
|---|---|
Molecular Formula |
C7H12Cl2 |
Molecular Weight |
167.07 g/mol |
IUPAC Name |
1,1-bis(chloromethyl)cyclopentane |
InChI |
InChI=1S/C7H12Cl2/c8-5-7(6-9)3-1-2-4-7/h1-6H2 |
InChI Key |
HRAHOPLFEFORCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCl)CCl |
Origin of Product |
United States |
Preparation Methods
The Role of 1,1-Dibromo-2,2-Bis(chloromethyl)cyclopropane in Drug Development
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane serves as a pivotal intermediate in synthesizing dicyclo[1.1.1]pentan-1-amine, a structurally unique bicyclic amine under investigation for its bioisosteric properties in drug candidates. Traditional routes, such as the Lynch and Daily method (1995), relied on pentaerythritol as a starting material but suffered from impractical decarboxylation temperatures exceeding 210°C and unstable dibromocarbene intermediates. These limitations necessitated a reimagined synthetic strategy to enable large-scale production.
Limitations of Prior Synthetic Approaches
Early methods faced three primary challenges:
- Thermal Instability : High-temperature decarboxylation steps led to side reactions and decomposition.
- Exothermic Hazards : The generation of dibromocarbene in basic media caused uncontrollable exotherms, complicating scale-up.
- Low Yields : Cumulative inefficiencies across multi-step pathways resulted in final yields below 30%.
Innovative Five-Step Synthesis Pathway
The patented methodology introduces a streamlined route starting from 2-amino-2-hydroxymethyl propane-1,3-diol, a cost-effective and readily available precursor. The process comprises five stages, each optimized for yield and safety.
Step A: Synthesis of (1,3-Dichloro-2-(chloromethyl)propan-2-yl)aminosulfone
Reagents and Conditions :
- Starting Material : 2-Amino-2-hydroxymethyl propane-1,3-diol (tris(hydroxymethyl)aminomethane).
- Chlorinating Agent : Thionyl chloride (3.0–6.0 equivalents) in toluene.
- Catalyst : Pyridine (1.0 equivalent).
- Temperature : Initial reaction at 20–40°C, followed by gradient heating to 105–110°C for 10 hours.
Mechanistic Insight :
Thionyl chloride facilitates hydroxyl group substitution via nucleophilic acyl substitution, forming chloro derivatives. Pyridine neutralizes HCl byproducts, preventing acid-catalyzed degradation. The use of toluene as a solvent ensures azeotropic removal of water, driving the reaction to completion.
Step B: Hydrolysis to 1,3-Dichloro-2-chloromethylpropan-2-amine Sulfate
Procedure :
- The intermediate from Step A is treated with aqueous sulfuric acid (85–95°C, 15–22 hours).
- Post-reaction extraction with methyl tert-butyl ether isolates the sulfate salt in 95% yield.
Optimization Note :
Controlled addition of sulfuric acid at ≤25°C prevents premature hydrolysis of chloromethyl groups, preserving structural integrity.
Step C: Ring Closure to 2,2-Bis(chloromethyl)aziridine
Alkaline Conditions :
- Sodium hydroxide (4.3 kg) adjusts the pH to 9–10.
- Heating at 40–45°C for 8 hours induces intramolecular nucleophilic substitution, forming the aziridine ring.
Yield : Quantitative conversion (100%) is achieved due to precise pH control and temperature stability.
Step D: Nitrosation to 3-Chloro-2-chloromethylprop-1-ene
Reagents : Sodium nitrite (3.4 kg) and concentrated HCl (11.4 kg).
Conditions :
Step E: Cyclopropanation to 1,1-Dibromo-2,2-Bis(chloromethyl)cyclopropane
Key Innovations :
- Phase-Transfer Catalysis : Dibenzo-18-crown-6 (28.6 g) enhances interfacial reactivity between bromoform and aqueous NaOH.
- Halogen Buffer : Potassium bromide (460 g) moderates exotherms during dibromocarbene generation.
- Solvent System : Bromoform acts as both solvent and carbene source.
Reaction Profile :
Mechanistic Role of KBr :
KBr dissolves in NaOH to form Br⁻, which stabilizes dibromocarbene intermediates via transient NaBr3 complexes, mitigating uncontrolled heat release.
Comparative Analysis with Legacy Methods
| Parameter | Lynch and Daily (1995) | Patent CN110759840B |
|---|---|---|
| Starting Material | Pentaerythritol | Tris(hydroxymethyl)aminomethane |
| Decarboxylation Temp. | 210°C | Not required |
| Dibromocarbene Stability | Low (exothermic) | High (KBr buffered) |
| Total Yield | <30% | 50% |
| Scalability | Limited | Demonstrated at kg-scale |
Table 1: Key improvements in the novel synthesis pathway.
Chemical Reactions Analysis
1,1-Bis(chloromethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of cyclopentane derivatives with different functional groups.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the reagents .
Scientific Research Applications
1,1-Bis(chloromethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chlorinated hydrocarbons.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(chloromethyl)cyclopentane involves its reactivity due to the presence of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Cyclopentane Derivatives
1-Chloro-1-methylcyclopentane (C₆H₁₁Cl)
- Molecular Weight : 118.60 g/mol (vs. ~183.08 g/mol for 1,1-bis(chloromethyl)cyclopentane, calculated).
- Physical State : Pale yellow liquid (compared to a likely liquid state for the target compound).
- Reactivity : Moderate due to a single chlorine substituent. Less reactive than bis-chloromethyl analogs, as it lacks multiple leaving groups.
- Applications : Used in general research applications, such as solvent studies or intermediates in simpler syntheses .
1,1-Bis(bromomethyl)cyclopentane (C₇H₁₂Br₂)
- Molecular Weight : 255.98 g/mol.
- Physical State: Not explicitly stated, but likely a liquid or low-melting solid.
- Reactivity : Higher than chlorinated analogs due to bromine’s superior leaving-group ability. May undergo faster nucleophilic substitution.
- Applications : Utilized in scientific research (e.g., cross-linking agents or polymer precursors). Its bromine substituents enhance reactivity in photochemical or catalytic reactions .
Bis(Chloromethyl) Ether (BCME; C₂H₄Cl₂O)
- Molecular Weight : 114.96 g/mol.
- Physical State : Colorless liquid with high volatility.
- Reactivity: Extremely reactive and carcinogenic, forming DNA adducts. Unlike this compound, BCME’s ether linkage increases its toxicity and instability.
- Applications : Restricted to industrial uses (e.g., ion-exchange resins) under strict safety protocols .
Brominated Ethyl-Substituted Cyclopentanes
1,1-Bis(2-bromoethyl)cyclopentane
Aromatic and Sulfonated Cyclopentane Derivatives
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate (C₁₃H₁₅ClO₂)
- Molecular Weight : 250.71 g/mol.
- Reactivity : The aromatic ring and ester group shift reactivity toward electrophilic substitution or hydrolysis, unlike the alkylation focus of bis-chloromethyl compounds.
- Applications : Likely used in pharmaceutical or agrochemical synthesis .
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid (C₁₂H₁₃ClO₄S)
Research Findings and Trends
- Reactivity vs. Stability : Brominated cyclopentanes exhibit higher reactivity but lower thermal stability compared to chlorinated analogs. The cyclopentane ring in this compound may enhance steric stability compared to linear analogs like BCME .
- Toxicity: BCME’s extreme carcinogenicity contrasts with the likely lower toxicity of this compound, though chlorinated compounds still require careful handling .
- Industrial Relevance : Bis-halogenated cyclopentanes are niche intermediates, whereas aromatic derivatives (e.g., sulfonamides) have broader pharmaceutical applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,1-Bis(chloromethyl)cyclopentane with high purity?
- Methodological Answer : The compound can be synthesized via chloromethylation of cyclopentane derivatives. A common approach involves reacting cyclopentane with formaldehyde and HCl under acidic conditions, using Lewis acids (e.g., ZnCl₂) as catalysts. Post-synthesis purification may involve fractional distillation or column chromatography to isolate the product. Analytical validation via NMR and GC-MS is critical to confirm purity and structure .
- Example Protocol :
| Reagent/Condition | Role | Typical Quantity |
|---|---|---|
| Cyclopentane | Substrate | 1.0 equiv |
| Formaldehyde | Chloromethylating agent | 2.2 equiv |
| HCl (gas) | Acid catalyst | Excess |
| ZnCl₂ | Lewis acid | 0.1 equiv |
| Temperature | Reaction control | 40–60°C |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify chemical shifts for chloromethyl groups (δ ~3.5–4.0 ppm for ¹H; δ ~45–50 ppm for ¹³C) and cyclopentane ring protons (δ ~1.5–2.5 ppm).
- IR Spectroscopy : Detect C-Cl stretching vibrations (~550–750 cm⁻¹).
- GC-MS : Confirm molecular ion peaks (m/z ~162 for [M]⁺) and fragmentation patterns.
Cross-referencing with databases like PubChem or ECHA ensures consistency in spectral assignments .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Given structural similarities to carcinogens like Bis(Chloromethyl) Ether , strict precautions are required:
- Use fume hoods and PPE (nitrile gloves, goggles, lab coats).
- Implement air quality monitoring for volatile emissions.
- Store in airtight containers away from light/moisture.
- Decontaminate spills with activated carbon or alkaline hydrolysis (e.g., 10% NaOH).
Advanced Research Questions
Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The cyclopentane ring imposes steric hindrance, reducing accessibility to chloromethyl groups. To study this:
- Compare reaction rates with acyclic analogs (e.g., 1,2-dichloroethane) using kinetic experiments.
- Perform DFT calculations to model transition states and assess steric effects.
- Example: SN2 reactions may show lower yields due to restricted backside attack, favoring elimination pathways under high temperatures .
Q. How can researchers resolve contradictions in reported reaction yields for cross-linking applications?
- Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading, or temperature. A structured approach includes:
- Design of Experiments (DOE) : Vary parameters (e.g., solvent: DMF vs. THF; catalyst: Pd vs. Cu) to identify critical factors.
- In situ Monitoring : Use HPLC or FTIR to track intermediate formation.
- Literature Meta-Analysis : Cross-reference databases (e.g., CAS Common Chemistry, ECHA) to contextualize results .
Q. What mechanistic insights explain this compound’s role in polymerization?
- Methodological Answer : As a cross-linker, it participates in step-growth polymerization via nucleophilic attack on chloromethyl groups. Key studies include:
- Kinetic Profiling : Measure molecular weight distribution (GPC) to assess branching efficiency.
- Thermal Analysis : DSC/TGA to evaluate polymer stability.
- Computational Modeling : Simulate chain propagation pathways using MD simulations .
Data Analysis & Validation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point)?
- Methodological Answer :
- Purity Verification : Use GC or HPLC to rule out impurities.
- Standardized Methods : Adopt ASTM protocols for boiling point (e.g., ASTM D86) or density measurements.
- Multi-Source Validation : Compare data from PubChem, NIST Chemistry WebBook, and ECHA .
Literature & Resource Guidance
Q. What strategies optimize literature searches for studies on this compound?
- Methodological Answer :
- Keyword Expansion : Include synonyms (e.g., "1,1-dichloromethylcyclopentane") and CAS numbers.
- Database Selection : Prioritize authoritative sources (PubChem, ECHA, NIST) over non-peer-reviewed platforms.
- Search Filters : Apply date limits (post-2010) to ensure relevance and exclude outdated methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
